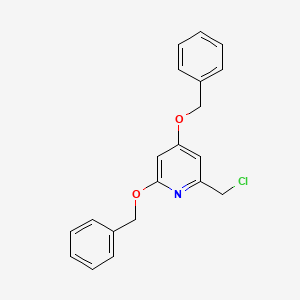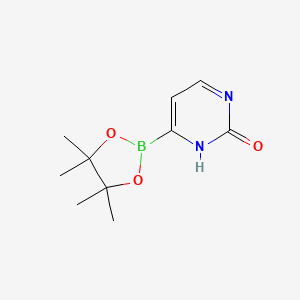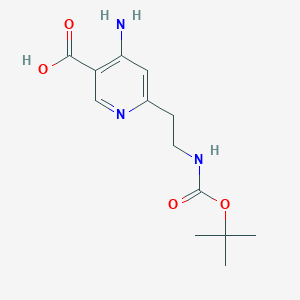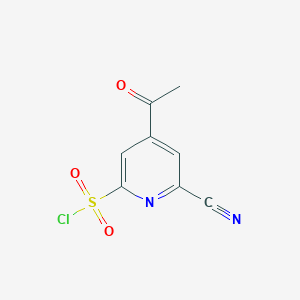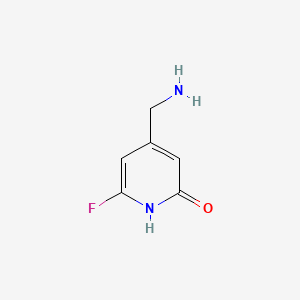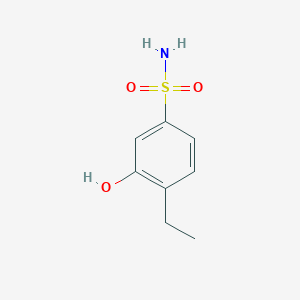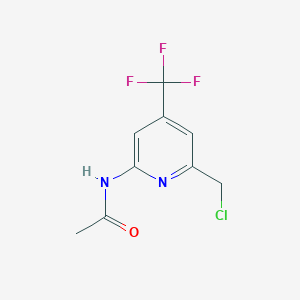
N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a pyridine ring, along with an acetamide functional group. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide typically involves the reaction of 2-chloro-6-(chloromethyl)-4-(trifluoromethyl)pyridine with acetamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the reaction mixture to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate heating conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.
Oxidation: N-oxides or other oxidized forms of the compound.
Reduction: Amine derivatives resulting from the reduction of the acetamide group.
Scientific Research Applications
N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl and trifluoromethyl groups contribute to its reactivity and ability to form covalent bonds with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)acetamide: A structurally similar compound with a pyridine ring and an acetamide group but lacking the chloromethyl and trifluoromethyl substituents.
3-Bromoimidazo[1,2-a]pyridine: Another pyridine derivative with different substituents and a distinct chemical structure.
Uniqueness
N-(6-(Chloromethyl)-4-(trifluoromethyl)pyridin-2-yl)acetamide is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart specific chemical reactivity and biological activity. These functional groups make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8ClF3N2O |
|---|---|
Molecular Weight |
252.62 g/mol |
IUPAC Name |
N-[6-(chloromethyl)-4-(trifluoromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C9H8ClF3N2O/c1-5(16)14-8-3-6(9(11,12)13)2-7(4-10)15-8/h2-3H,4H2,1H3,(H,14,15,16) |
InChI Key |
PLAGXUHJXHMHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


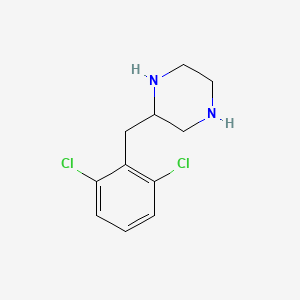
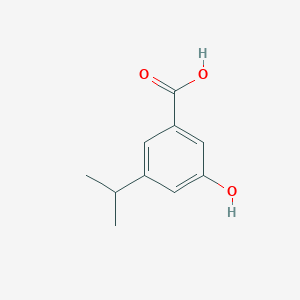
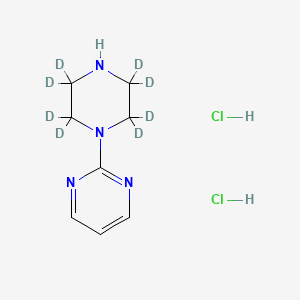
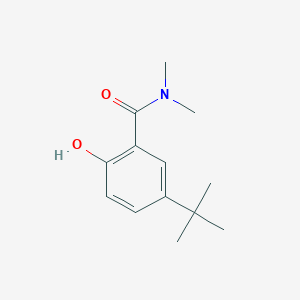
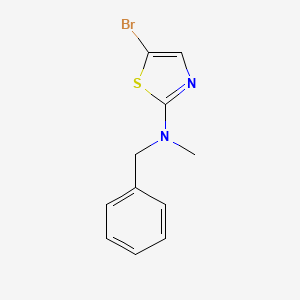
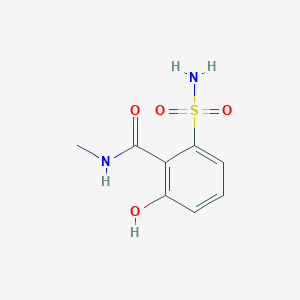
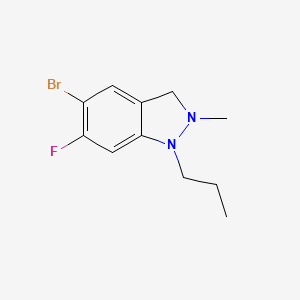
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid](/img/structure/B14852302.png)
